molecular formula C11H14N2O B2780236 [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine CAS No. 1368796-45-5

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine

Cat. No.: B2780236
CAS No.: 1368796-45-5
M. Wt: 190.246
InChI Key: GQEBLGZHIZBDCH-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. The compound features a benzoxazole core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . The structure, which incorporates a (propan-2-yl) group and an aminomethyl functional group, makes it a valuable intermediate for the synthesis of more complex molecules and a key candidate for structure-activity relationship (SAR) studies . Researchers primarily investigate this benzoxazole derivative for its potential as a building block in developing novel therapeutic agents. Its core structure is analogous to that of other heterocyclic compounds studied for their interactions with central nervous system targets, suggesting potential applications in neuropharmacology . The compound serves as a crucial precursor in designing and synthesizing new chemical entities for in vitro biological screening. All studies must be conducted in compliance with applicable research regulations, as the product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-propan-2-yl-1,3-benzoxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEBLGZHIZBDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine typically involves the reaction of 2-isopropyl-1,3-benzoxazole with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also incorporate purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs identified from literature and chemical databases:

Compound Name Core Structure Substituents Molecular Formula (if available) Potential Applications
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine Benzoxazole 2-isopropyl, 5-methanamine C11H14N2O Ligand design, pharmaceutical intermediates
5-[2-(Propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine 1,2,4-Triazole Phenyl-isopropyl, 3-amine C11H14N4 Antifungal/antimicrobial agents
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine (CAS 28837-93-6) Benzene 2-(isopropoxymethyl), methanamine C11H17NO Flexible ligand, agrochemicals
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N-(2-hydroxy-tert-butyl) C13H19NO2 Metal-catalyzed C–H functionalization
(4-tert-butylphenyl)(2,5-difluorophenyl)methanamine (from ) Diarylmethanamine 4-tert-butyl, 2,5-difluoro C17H19F2N Steric-hindered catalysts

Structural and Electronic Differences

  • Benzoxazole vs. Triazole : The benzoxazole core enhances aromatic stability and electron-withdrawing effects compared to the 1,2,4-triazole analog, which may exhibit stronger hydrogen-bonding due to additional nitrogen atoms .
  • The {2-[(propan-2-yloxy)methyl]phenyl}methanamine analog replaces the benzoxazole with a flexible ether linkage, favoring conformational adaptability .
  • Methanamine vs. Amide : The methanamine group in the target compound offers nucleophilic reactivity, while the benzamide analog () acts as a bidentate directing group for metal coordination, enabling C–H activation reactions .

Biological Activity

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine
  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • InChI Key : 1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3

This structural configuration contributes to its unique biological activity profile.

Antimicrobial Activity

Research indicates that [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Bacillus subtilisActive25 µg/mL
Escherichia coliLess active50 µg/mL
Candida albicansModerate antifungal30 µg/mL

The compound's selective action against Gram-positive bacteria highlights its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

The anticancer potential of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:

Cancer Cell Line IC50 Value (µM) Effectiveness
MCF-7 (Breast)15High
A549 (Lung)20Moderate
HepG2 (Liver)25Moderate

These findings suggest that the compound may serve as a lead structure for the development of new anticancer therapies .

The biological activity of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is believed to involve its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding how the compound exerts its antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine:

  • Antimicrobial Efficacy Study : A study involving this compound demonstrated significant antibacterial activity against resistant strains of Bacillus subtilis. The results suggested that it could be a candidate for developing new antibiotics .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is promising for therapeutic applications in oncology .

Q & A

Q. What are the established synthetic methodologies for [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine, and how are key reaction parameters optimized?

The synthesis typically involves constructing the benzoxazole core followed by functionalization. For analogous benzoxazole derivatives, methods like reductive amination under solvent-free conditions are employed. For example:

  • Step 1 : Condensation of substituted o-aminophenols with carbonyl reagents to form the benzoxazole ring.
  • Step 2 : Introduction of the methanamine group via nucleophilic substitution or amination.
  • Key parameters : Solvent choice (e.g., ethanol for reflux), temperature control (reflux at ~78°C), and catalysts (e.g., acetic acid for cyclization). Reaction progress is monitored via TLC (e.g., Chloroform:Methanol 7:3), and products are isolated by precipitation or column chromatography .

Q. Which spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., isopropyl methyl groups at δ ~1.35 ppm) and aromatic carbons.
  • FTIR : Confirms NH₂ stretches (~3350 cm⁻¹) and C=N bonds (~1650 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 189.1).
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions using software like SHELX .

Advanced Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

  • Data collection : Single-crystal diffraction at low temperatures (100 K) minimizes thermal motion artifacts.
  • Structure solution : SHELXT solves phases via dual-space methods, while SHELXL refines anisotropic displacement parameters.
  • Applications : Determines bond lengths, angles, and hydrogen-bonding networks critical for understanding reactivity and polymorphism. SHELX’s robustness in handling twinned data is advantageous for complex heterocycles .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Modify the isopropyl group (e.g., replace with halides or electron-withdrawing groups) and assess biological activity changes.
  • Computational docking : Molecular dynamics simulations predict binding modes to targets like enzymes or receptors.
  • Comparative studies : Analogous compounds (e.g., chlorophenyl-substituted benzoxazoles) highlight pharmacophoric features influencing activity .

Q. How can researchers address discrepancies in synthetic yields or biological data across studies?

  • Standardization : Reproduce experiments under controlled conditions (e.g., inert atmosphere, HPLC purity >95%).
  • Meta-analysis : Compare protocols for variables like reagent stoichiometry or assay endpoints.
  • Cross-validation : Collaborate with independent labs to verify results, particularly for biological activity .

Table 1: Key Spectroscopic Data (Hypothetical Example)

TechniqueExpected Data
¹H NMR (CDCl₃)δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.85 (s, 2H, CH₂NH₂), 7.25–7.50 (m, aromatic H)
FTIR (ATR)Peaks at ~3350 cm⁻¹ (NH₂ stretch), 1650 cm⁻¹ (C=N stretch)
ESI-MS[M+H]⁺ m/z calculated for C₁₁H₁₃N₂O: 189.10, observed: 189.1

Note: Data adapted from analogous benzoxazole derivatives .

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